3-Hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
Description
This compound (CAS RN: 332908-13-1) is a pyrrol-2-one derivative featuring a 4-methoxybenzoyl group at position 4, a 4-hydroxy-3-methoxyphenyl group at position 5, and a pyridin-3-ylmethyl substituent at position 1 . The hydroxy and methoxy groups may enhance hydrogen bonding and solubility, while the pyridinylmethyl group could influence receptor interactions.
Properties
IUPAC Name |
(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-32-18-8-5-16(6-9-18)23(29)21-22(17-7-10-19(28)20(12-17)33-2)27(25(31)24(21)30)14-15-4-3-11-26-13-15/h3-13,22,28-29H,14H2,1-2H3/b23-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLELJHUFMONTLN-XTQSDGFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)O)OC)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370576-65-1 | |
| Record name | 3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(4-METHOXYBENZOYL)-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-Hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure is characterized by several functional groups, including hydroxyl, methoxy, and pyridine moieties, which are known to influence its biological activity. The molecular formula is with a molecular weight of 368.38 g/mol. The compound can be represented as follows:
- IUPAC Name: Ethyl 4-hydroxy-1-[(4-methoxyphenyl)methyl]-5-oxo-2-pyridin-3-yl-2H-pyrrole-3-carboxylate
- SMILES: CCOC(=O)C1=C(O)C(=O)N(Cc2ccc(OC)cc2)C1c3cccnc3
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of methoxyphenols have shown cytotoxic effects against various cancer cell lines. A study evaluating the structure-activity relationship (SAR) of related compounds revealed that the presence of methoxy groups enhances antiproliferative activity, likely due to increased lipophilicity and interaction with cellular targets .
Antioxidant Activity
The antioxidant capacity of this compound is attributed to its phenolic hydroxyl groups, which can scavenge free radicals and reduce oxidative stress. This property is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Neuroprotective Effects
Compounds similar to 3-Hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one have been reported to exhibit neuroprotective effects. These effects are mediated through modulation of neurotransmitter systems and inhibition of neuroinflammation, making such compounds potential candidates for treating neurodegenerative diseases .
Study on Anticancer Activity
A recent investigation assessed the anticancer potential of a series of pyrrole-based compounds, including our target compound. The study demonstrated that these compounds significantly inhibited the growth of human cancer cell lines (e.g., A431 and HT29), with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Research on Antioxidant Properties
In another study focusing on antioxidant activity, the compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. Results indicated a strong scavenging ability, supporting its potential use in formulations aimed at reducing oxidative stress in various health conditions .
Data Table: Summary of Biological Activities
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly:
- Anticancer Properties : Studies have shown that derivatives of similar structures can induce apoptosis in cancer cells by disrupting microtubule formation, leading to cell cycle arrest. For instance, compounds with related structures have been documented to exhibit cytotoxic effects against various cancer cell lines, including HeLa and HT-1080 cells .
- Antioxidant Activity : The presence of hydroxyl groups contributes to the antioxidant potential of this compound, which can mitigate oxidative stress in cells. This property is crucial for developing treatments for diseases associated with oxidative damage .
Case Studies
Several studies highlight the applications of this compound in scientific research:
- Cytotoxicity Studies : A notable study demonstrated that derivatives similar to this compound showed low CC50 values against HL-60 neoplasms, indicating potent cytotoxicity . This suggests potential for development as an anticancer agent.
- Antioxidant Research : Another investigation assessed the antioxidant capacity of related compounds, finding significant protective effects against oxidative stress-induced cellular damage. These findings support further exploration into therapeutic applications for conditions like neurodegenerative diseases .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Key substituents influencing activity and properties :
- Position 1: Pyridin-3-ylmethyl (target) vs. benzyl (compounds 32, 35 ), 2-hydroxypropyl (compound 25 ), or dimethylaminopropyl (compound in ).
- Position 4 : 4-Methoxybenzoyl (target) vs. 4-chlorobenzoyl (), 3-methylbenzoyl (compound 38 ), or 3-fluoro-4-methoxybenzoyl ().
- Position 5 : 4-Hydroxy-3-methoxyphenyl (target) vs. phenyl (compounds 32–35 ), 4-isopropylphenyl (compound 35 ), or 3-trifluoromethylphenyl (compound 25 ).
Table 1: Substituent Comparison
Crystallographic and Computational Analysis
- Structural Confirmation : Programs like SHELXL and ORTEP-3 are widely used for crystallographic refinement of pyrrol-2-ones. The pyridinylmethyl group in the target compound may influence crystal packing compared to bulkier substituents like cyclohexyl (compound 34 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
